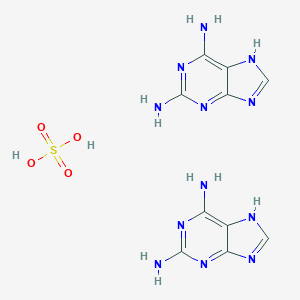

2,6-Diaminopurine hemisulfate salt

説明

Structure

2D Structure

特性

IUPAC Name |

7H-purine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6N6.H2O4S/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHVJLBUCSUIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989143 | |

| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69369-16-0 | |

| Record name | 1H-Purine-2,6-diamine, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069369160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Diaminopurine and Its Analogs

Chemical Synthesis Approaches for 2,6-Diaminopurine (B158960) Nucleosides and Nucleotides

The synthesis of 2,6-diaminopurine (DAP) nucleosides and nucleotides, along with their analogs, is a critical area of research for developing therapeutic agents and molecular biology tools. These compounds often exhibit enhanced binding properties and unique biological activities.

Phosphoramidite Chemistry for Oligonucleotide Incorporation

Phosphoramidite chemistry is the standard method for the automated synthesis of oligonucleotides. The incorporation of 2,6-diaminopurine into these sequences is desirable as it can form three hydrogen bonds with thymine (B56734) or uracil (B121893), leading to increased duplex stability. nih.govacs.org

The synthesis of protected 2,6-diaminopurine phosphoramidites can be challenging due to the different reactivities of the two amino groups at the C2 and C6 positions. nih.gov Various strategies have been developed to overcome this, including:

Homoprotecting Group Approaches: This involves using the same protecting group for both amino functions. Examples of such groups include benzoyl, acetyl, isobutyryl, dimethylformamidine, and phenoxyacetyl. nih.gov However, these methods can suffer from low yields and inefficient deprotection. nih.gov

Heteroprotecting Group Strategy: This more complex approach uses different protecting groups for each amine, allowing for more controlled synthesis. nih.gov

Post-synthetic Modification: A recent strategy involves the synthesis of oligonucleotides containing a 2-fluoro-6-amino-adenosine precursor. The 2-fluoro group deactivates the 6-amino group, obviating the need for a protecting group at this position. Following oligonucleotide synthesis, the fluorine is displaced by ammonia (B1221849) or other amines to generate the 2,6-diaminopurine residue. nih.govacs.org This method has been successfully applied to various sugar modifications, including 2'-H, 2'-OH, 2'-OMe, 2'-F, and LNA. acs.org

Table 1: Phosphoramidite Monomers for 2,6-Diaminopurine Incorporation

| Compound Name | Protecting Groups | Sugar Modification | Reference |

| LNA-5′-O-dimethoxytrityl-N2,N6-diacetyl-2,6-diaminopurine riboside-3′-O-phosphoramidite | Acetyl | LNA | nih.gov |

| 5′-O-dimethoxytrityl-2′-O-methyl-N2,N6-diisobutyryl-2,6-diaminopurine riboside-3′-O-phosphoramidite | Isobutyryl | 2'-O-methyl | nih.gov |

| 2,6-Diaminopurine ribonucleoside TOM-CE Phosphoramidite | N2-methoxyacetyl, N6-isobutyryl | 2'-OH (TOM protected) | glenresearch.com |

| 2-Fluoro-6-aminopurine nucleoside phosphoramidites | None on the base | 2'-H, 2'-OH, 2'-OMe, 2'-F, LNA | acs.org |

Synthesis of 2,6-Diaminopurine Riboside and Deoxyriboside Derivatives

The synthesis of 2,6-diaminopurine riboside and its deoxy counterpart often serves as the starting point for creating more complex analogs and phosphoramidites.

For the synthesis of LNA-2,6-diaminopurine riboside, a pentafuranose derivative is condensed with trimethylsilylated 2,6-diaminopurine. nih.gov A series of protection and deprotection steps, including the use of lithium benzoate (B1203000) to improve solubility, ultimately yields the desired LNA nucleoside. nih.gov

The synthesis of 2'-O-methyl-2,6-diaminopurine riboside derivatives starts with the parent riboside. nih.gov The 3' and 5' hydroxyl groups are protected with a 1,3-dichlorotetraisopropyldisiloxane group, followed by methylation of the 2'-hydroxyl group. Subsequent treatment with isobutyryl chloride and triethylammonium (B8662869) fluoride, followed by dimethoxytritylation and phosphitylation, provides the final phosphoramidite. nih.gov

A facile rearrangement in the base portion of adenine (B156593) counterparts has also been utilized to synthesize 6-thioguanine (B1684491) and 2,6-diaminopurine nucleosides and nucleotides. madridge.org

Strategies for Specific N6-Modifications of 2,6-Diaminopurine Nucleosides

Specific modifications at the N6-position of 2,6-diaminopurine nucleosides are crucial for exploring structure-activity relationships. mdpi.org However, direct alkylation of the N6-amino group or displacement of a 6-halo group often leads to product mixtures and low yields. mdpi.org

To address this, a versatile and highly reactive precursor has been synthesized. This precursor readily reacts with amine nucleophiles to give the desired, specifically N6-modified 2,6-diaminopurine nucleosides in high yields. mdpi.org Furthermore, reaction of this precursor with polymethylenediamines can produce polymethylene-bridged dimers of 2,6-diaminopurine nucleosides. mdpi.org

Another approach involves the synthesis of N6-methoxy-2,6-diaminopurine (dK). The addition of a methoxyl group to the N6 position generates a nucleoside that can exist in both amino and imino tautomeric forms, with the imino form being predominant. oup.com This modification has been shown to be a potent transition mutagen. oup.com

Synthesis of Etheno Derivatives of 2,6-Diaminopurine

Etheno derivatives of purines are valuable fluorescent probes for studying DNA and RNA structure and function. The reaction of 2,6-diaminopurine with chloroacetaldehyde (B151913) yields a mixture of etheno-bridged products. rsc.orgabo.firsc.org

The specific products formed include 5-aminoimidazo[2,1-i]purine, 9-aminoimidazo[2,1-b]purine, 9-aminoimidazo[1,2-a]purine, and diimidazo[2,1-b:2′,1′-i]purine. rsc.orgabo.firsc.org The isolated yields of these products can range from 2.5% to 30%. rsc.orgabo.fi The reaction is typically carried out in a water/DMF solution at a pH of 4-5. rsc.org

Table 2: Etheno Derivatives of 2,6-Diaminopurine

| Product Name | Starting Material | Reagent | Yield | Reference |

| 5-aminoimidazo[2,1-i]purine | 2,6-Diaminopurine | Chloroacetaldehyde | Not specified | rsc.orgabo.firsc.org |

| 9-aminoimidazo[2,1-b]purine | 2,6-Diaminopurine | Chloroacetaldehyde | 2.5-30% | rsc.orgabo.firsc.org |

| 9-aminoimidazo[1,2-a]purine | 2,6-Diaminopurine | Chloroacetaldehyde | 2.5-30% | rsc.orgabo.firsc.org |

| diimidazo[2,1-b:2′,1′-i]purine | 2,6-Diaminopurine | Chloroacetaldehyde | 2.5-30% | rsc.orgabo.firsc.org |

Enzymatic Synthesis and Biotransformation of 2,6-Diaminopurine Analogs

Enzymatic methods provide a powerful alternative to chemical synthesis for the production and incorporation of modified nucleosides.

Polymerase-Mediated Incorporation of 2,6-Diaminopurine Triphosphate

DNA and RNA polymerases can recognize and incorporate 2,6-diaminopurine triphosphate (dZTP or ZTP) into nucleic acid strands. In the S-2L cyanophage, the complete replacement of adenine with 2,6-diaminopurine in its genome is achieved through a specialized biosynthetic pathway. wikipedia.org This pathway involves the hydrolysis of dATP to prevent its incorporation and the synthesis of dZTP from dGTP and ATP. wikipedia.org

Studies with purified T7 RNA polymerase and human RNA polymerase II have shown that while 2,6-diaminopurine can be incorporated, it can also lead to transcriptional inhibition. nih.govnih.gov For instance, T7 RNA polymerase can misincorporate CTP opposite 2,6-diaminopurine in the absence of UTP, but this results in truncated transcripts. nih.gov The presence of 2,6-diaminopurine did not, however, lead to mutations during transcription by wild-type T4 DNA polymerase. nih.gov

The triphosphate derivative of N6-methoxy-2,6-diaminopurine (dKTP) has also been synthesized and studied. Taq polymerase was found to incorporate dKTP opposite both thymine and, to a lesser extent, cytosine in a template DNA strand. oup.com

Chemo-Enzymatic Generation of Fluorescent 2,6-Diaminopurine Analogs

The chemo-enzymatic synthesis of fluorescent nucleoside analogs is a significant area of research, providing valuable tools for analytical biochemistry and cell biology. While 2,6-diaminopurine and its corresponding riboside exhibit only weak fluorescence, enzymatic methods have been successfully employed to generate more highly fluorescent analogs. nih.govpreprints.org

A key strategy involves the use of purine (B94841) nucleoside phosphorylase (PNP) to catalyze the ribosylation of fluorescent purine analogs. nih.gov One of the most notable fluorescent analogs of 2,6-diaminopurine is 2,6-diamino-8-azapurine (B97548) (DaaPu). This compound displays a high fluorescence yield in neutral aqueous solutions. nih.govpreprints.org The enzymatic ribosylation of DaaPu has been demonstrated using both mammalian (calf) and bacterial (E. coli) forms of PNP, with α-ribose-1-phosphate (r1P) serving as the ribose donor. nih.gov Interestingly, the site of ribosylation on the DaaPu molecule is dependent on the specific PNP enzyme used. preprints.org

Other related fluorescent analogs have also been synthesized chemo-enzymatically. For instance, tricyclic analogs of 2-aminopurine (B61359) have been generated and subsequently ribosylated using PNP. nih.gov The enzymatic approach offers a versatile method for producing a variety of fluorescent nucleoside analogs that can be used as probes in biophysical studies. preprints.org

Table 1: Fluorescence Properties of Selected 2,6-Diaminopurine Analogs and Related Compounds

| Compound | Fluorescence Yield | Notes |

| 2,6-Diaminopurine Riboside | Weak | nih.govpreprints.org |

| 2,6-Diamino-8-azapurine (DaaPu) | High | nih.govpreprints.org |

| Ribosides of DaaPu | Strong | Emission is even stronger than the parent DaaPu. nih.gov |

| 1,N⁶-etheno-isoguanine | Moderate | Readily ribosylated by E. coli PNP. nih.gov |

This table provides a summary of the fluorescence characteristics of various 2,6-diaminopurine analogs and related compounds as discussed in the text.

Biosynthesis Pathways of 2,6-Diaminopurine in Viral Genomes

A fascinating example of the biosynthesis of 2,6-diaminopurine, also known as 2-aminoadenine (Z), is found in the genome of the cyanophage S-2L. nih.govcapes.gov.brnih.gov This virus completely replaces adenine with 2,6-diaminopurine in its DNA. nih.govcapes.gov.br This modification, which results in a Z-T base pair, is believed to offer resistance to bacterial restriction endonucleases, providing a selective advantage to the phage. nih.gov

Recent research has elucidated the genetic and biochemical pathway responsible for this substitution. nih.gov The biosynthesis of 2,6-diaminopurine in cyanophage S-2L is orchestrated by a cluster of three key genes: datZ, mazZ, and purZ. nih.govnih.gov

The proposed biosynthetic pathway begins with the host's deoxynucleotides. The enzyme DatZ, a dATP triphosphohydrolase, plays a crucial role by hydrolyzing dATP, thereby preventing its incorporation into the phage DNA. nih.govpasteur.fr Concurrently, the enzyme MazZ, a (d)GTP-specific diphosphohydrolase, acts on dGTP to produce dGMP. nih.govnih.govwikipedia.org This dGMP then serves as the substrate for PurZ, a homolog of the adenylosuccinate synthetase (PurA). nih.gov PurZ catalyzes the conversion of dGMP and aspartate into N⁶-succino-2-amino-2′-deoxyadenylate monophosphate (dSMP), using ATP as an energy source. nih.gov The resulting dSMP is subsequently processed by the host cell's enzymes into the corresponding triphosphate, dZTP, which is then incorporated into the viral genome. wikipedia.org

The co-expression of these three genes (datZ, mazZ, and purZ) in E. coli has been shown to be sufficient for the incorporation of 2-aminoadenine into the bacterial genome, demonstrating the completeness of this identified pathway. nih.govnih.gov

Table 2: Genes Involved in the Biosynthesis of 2,6-Diaminopurine in Cyanophage S-2L

| Gene | Enzyme Product | Function |

| datZ | dATP triphosphohydrolase | Hydrolyzes dATP to prevent its incorporation into the viral genome. nih.govnih.gov |

| mazZ | (d)GTP-specific diphosphohydrolase | Produces dGMP from (d)GTP, providing the substrate for PurZ. nih.govnih.govwikipedia.org |

| purZ | Adenylosuccinate synthetase homolog | Catalyzes the formation of the 2,6-diaminopurine precursor, dSMP, from dGMP and aspartate. nih.govnih.gov |

This table outlines the key genes and their enzymatic functions in the biosynthesis of 2,6-diaminopurine within the cyanophage S-2L.

Structural and Conformational Impact of 2,6 Diaminopurine in Nucleic Acids

Base Pairing Interactions of 2,6-Diaminopurine (B158960) with Canonical Bases

The primary impact of incorporating 2,6-diaminopurine into oligonucleotides is the alteration of its base pairing mechanism compared to adenine (B156593). This change significantly influences the stability and specificity of nucleic acid duplexes.

Unlike the canonical Adenine-Thymine (A·T) or Adenine-Uracil (A·U) base pairs, which are formed by two hydrogen bonds, 2,6-diaminopurine forms a more stable pairing with thymidine (B127349) (T) and uracil (B121893) (U) through three hydrogen bonds. researchgate.netnih.gov This occurs because the exocyclic amino group at the C2 position of DAP acts as a hydrogen bond donor, interacting with the C2 carbonyl group of thymine (B56734) or uracil. researchgate.net This results in a DAP·T and DAP·U base pair that is structurally similar to the Guanine-Cytosine (G·C) pair, which also features three hydrogen bonds. The non-canonical nucleobase 2,6-diaminopurine has been shown to spontaneously pair with uracil in both water and solid states without needing to be attached to a ribose-phosphate backbone. researchgate.netchemrxiv.orgnih.gov

The formation of a third hydrogen bond in DAP·T and DAP·U pairs significantly strengthens the interaction between the strands of a nucleic acid duplex. researchgate.net This enhanced hydrogen bonding network is a primary contributor to the increased thermal stability observed in DAP-containing DNA and RNA sequences. nih.govnih.gov The interaction energy for a Watson-Crick DAP-U dimer has been estimated to be around 18 to 20 kcal/mol. nih.gov The replacement of adenine with 2,6-diaminopurine has been shown to strongly enhance the stability of various duplex forms, including TNA/TNA, TNA/RNA, and TNA/DNA. nih.gov Thermodynamic studies have confirmed the superior stability of the DAP:T pair over the canonical A:T pair in certain sequence contexts. nih.gov

In addition to its stable pairing with thymine and uracil, 2,6-diaminopurine can also form a "wobble" base pair with cytosine (C). nih.gov In this non-standard configuration, two hydrogen bonds are formed. nih.gov Studies comparing DAP·C and A·C pairs have demonstrated that the exocyclic amino group on DAP contributes to the stability of the base pair, particularly when it is located in an internal position within an RNA duplex. nih.gov

Influence of 2,6-Diaminopurine on Nucleic Acid Secondary and Tertiary Structure

The substitution of adenine with 2,6-diaminopurine markedly increases the thermal stability of the DNA double helix. This is quantified by a significant increase in the melting temperature (Tm), which is the temperature at which half of the duplex DNA molecules dissociate into single strands. Research has shown that the incorporation of DAP can increase the Tm by approximately 1.5°C to 1.8°C per substitution. nih.gov This stabilization effect is a direct consequence of the third hydrogen bond formed in the DAP·T pair. researchgate.netnih.gov The relative stability of base pairs in a specific DNA duplex context was found to follow the order: (A:T) > (T:D) ≈ (D:T) ≥ (T:A) > (C:D) ≈ (D:A) ≈ (D:G) ≥ (D:C) ≈ (G:D) ≈ (D:D) ≥ (A:D). nih.gov

Table 1: Impact of 2,6-Diaminopurine Substitution on DNA Duplex Stability

| Parameter | Observation | Reference |

| Melting Temperature (Tm) | Increase of 1.5°C to 1.8°C per DAP substitution. | nih.gov |

| Relative Stability vs. A·T | The D:T pair can be more stable than the A:T pair depending on the sequence context. | nih.gov |

| Duplex Enhancement | Replacement of adenine with DAP strongly enhances the stability of TNA/DNA duplexes. | nih.gov |

The introduction of the 2-amino group of diaminopurine has significant structural consequences for the DNA double helix, particularly in the minor groove. This additional exocyclic amine moiety is positioned within the minor groove, where it can displace water molecules. nih.gov This disrupts the "spine of hydration," a structured network of water molecules typically found in the minor groove of B-DNA, especially in A-T rich regions. nih.govacs.org The displacement of these water molecules and the steric bulk of the amino group can lead to alterations in the width of the minor groove. nih.gov In certain solvent conditions, this modification has been shown to stabilize an X-DNA conformation, which exhibits a zigzag backbone. nih.gov

Conformational Changes in B-DNA and Z-DNA Structures

The incorporation of 2,6-diaminopurine into DNA can influence the conformational equilibrium between the right-handed B-form and the left-handed Z-form. The additional exocyclic amino group at the C2 position of the adenine analogue makes the minor groove of both B-DNA and Z-DNA more hydrophilic. oup.com While this substitution enhances the stability of both conformations, the effect is more pronounced for the Z-form. oup.com

Structural studies on oligonucleotides containing DAP have provided direct evidence of its impact. For instance, crystal structures of hexanucleotides with central D·T or D·U pairs have been shown to be consistent with Z-DNA formation. oup.com The presence of DAP disrupts the normal "spine of hydration" in the minor groove of B-DNA, a key feature for its stability, and introduces an additional hydrogen bond donor. oup.com This alteration can facilitate the transition to the Z-conformation, a higher-energy state that is implicated in transcriptional regulation. wikipedia.orggatech.edu Z-DNA is characterized by a left-handed helical twist and a zigzagging phosphodiester backbone. bu.edu The transition from B-DNA to Z-DNA involves significant structural rearrangement, and the presence of specific sequences, such as alternating purine-pyrimidine tracts, can favor this change. bu.edu

The introduction of DAP can also affect the mechanical properties of DNA. Atomic force microscopy and magnetic tweezer experiments have demonstrated that DAP substitution increases the flexural rigidity of double-stranded DNA. nih.gov Interestingly, while DAP-containing DNA appears shorter than wild-type DNA under no tension, their contour lengths become similar under applied tension. nih.gov This suggests that DAP facilitates conformational shifts within the DNA structure. nih.gov

Impact on RNA Duplex Stability and Conformation

The stabilizing effect of 2,6-diaminopurine is not limited to DNA; it also significantly enhances the thermal stability of RNA duplexes. oup.com The replacement of adenine with DAP in RNA strands leads to an increase in the melting temperature (Tm) of the duplex. oup.comnih.gov This stabilization is attributed to the formation of a third hydrogen bond between DAP and uracil. nih.gov

The degree of stabilization can be substantial. For each DAP-uracil pair, an increase in Tm of approximately 1°C has been observed in DNA:RNA hybrids. oup.com In 2'-O-methyl RNA/RNA duplexes, the substitution of a single internal 2'-O-methyladenosine with 2'-O-methyl-2,6-diaminopurine riboside can increase the thermodynamic stability (ΔΔG°37) by an average of 0.9 kcal/mol. nih.gov When combined with other modifications, such as locked nucleic acids (LNA), this stabilizing effect is even more pronounced. nih.gov

This enhanced stability has practical applications, such as in the design of antisense oligonucleotides and anti-miRNA agents. nih.gov By incorporating DAP, the binding affinity of these therapeutic molecules to their target RNA can be improved. nih.gov Furthermore, studies on threose nucleic acid (TNA), a potential RNA progenitor, have shown that the substitution of adenine with DAP strongly enhances the stability of TNA/TNA, TNA/RNA, and TNA/DNA duplexes. acs.orgnih.govnasa.gov

Crystallographic and Spectroscopic Analysis of 2,6-Diaminopurine-Containing Nucleic Acids

X-ray Diffraction Studies of Oligonucleotides

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structures of oligonucleotides containing 2,6-diaminopurine. These studies have provided atomic-level details of the conformational changes induced by this base analogue.

Crystal structures of self-complementary DNA hexamers containing DAP·T base pairs, such as d(CGTDCG)2, where 'D' represents 2,6-diaminopurine, have confirmed the formation of Z-DNA helices. oup.com These structures reveal the characteristic left-handed helical twist and the zigzag backbone associated with the Z-conformation. The analysis of these crystals shows that the DAP·T pair is accommodated within the Z-DNA structure without significant distortion. oup.com

Furthermore, crystallographic studies of B-Z junctions, the interface between B-DNA and Z-DNA, have shown that these transitions can involve the extrusion of bases from the double helix. gatech.edu While not directly involving DAP in all studied cases, these structures provide a framework for understanding how local changes in base composition can lead to global conformational shifts. The ability of DAP to stabilize the Z-form suggests it could play a role in the formation and stabilization of such junctions.

The table below summarizes key parameters from X-ray diffraction studies of DNA.

| Parameter | B-DNA | A-DNA | Z-DNA |

| Helical Sense | Right-handed | Right-handed | Left-handed |

| Base Pairs per Turn | ~10.5 | ~11 | 12 |

| Rise per Base Pair | ~3.4 Å | ~2.6 Å | ~3.7 Å |

| Helical Diameter | ~20 Å | ~26 Å | ~18 Å |

| Major Groove | Wide and deep | Narrow and deep | Flat |

| Minor Groove | Narrow and deep | Wide and shallow | Narrow and deep |

| Glycosidic Bond Conformation | Anti | Anti | Anti for pyrimidines, Syn for purines |

Data compiled from general knowledge on DNA structures. wikipedia.orgbu.edulibretexts.org

NMR and Circular Dichroism Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are powerful techniques for studying the structure and dynamics of nucleic acids in solution, providing complementary information to solid-state X-ray crystallography.

NMR studies have been employed to investigate the conformational dynamics and base pairing of DAP-containing oligonucleotides. For instance, solution-phase NMR has confirmed that in a 2-aminopurine (B61359) (a related analogue) and thymine pair, both bases adopt the canonical amino tautomeric forms, which is crucial for understanding potential mutagenic properties. nih.gov While specific NMR data for 2,6-diaminopurine hemisulfate salt was not detailed in the provided context, the technique is broadly used to determine identity and structure. usbio.netnih.gov

Circular dichroism spectroscopy, which is sensitive to the helical structure of nucleic acids, has been used to monitor the conformational changes induced by DAP substitution. CD spectra can distinguish between B-form, A-form, and Z-form DNA, as well as other structures like quadruplexes. mdpi.com Studies have shown that DAP substitution can induce a conformational shift in DNA, as evidenced by changes in the CD spectrum. nih.gov Specifically, an increase in the left-versus-right absorbance at 290 nm in DAP-DNA suggests a conformational change under tension-free conditions. nih.gov The use of 2-aminopurine as a fluorescent and CD probe has also been established, allowing for the study of local conformational changes within a larger nucleic acid structure. nih.gov

The table below presents a summary of the effects of DAP on nucleic acid duplex stability as determined by various spectroscopic methods.

| Nucleic Acid Type | Modification | Change in Melting Temperature (ΔTm) per substitution | Change in Gibbs Free Energy (ΔΔG°37) per substitution (kcal/mol) |

| DNA Duplex | DAP·T pair | 0–2°C | Not specified |

| DNA:RNA Hybrid | DAP·U pair | ~1°C | Not specified |

| 2'-O-methyl RNA/RNA Duplex | 2'-O-methyl-DAP·U pair | Not specified | 0.4–1.2 |

| LNA-2'-O-methyl RNA/RNA Duplex | LNA-DAP·U pair | Not specified | 1.0–2.7 |

Molecular Recognition and Interactions of 2,6 Diaminopurine Modified Nucleic Acids

Recognition by DNA and RNA Polymerases

The ability of DNA and RNA polymerases to utilize 2,6-diaminopurine (B158960) triphosphate (dZTP or ZTP) as a substrate and the fidelity of transcription from a Z-containing template are critical aspects of its biological potential. Research has shown that the acceptance of this modified nucleotide is highly dependent on the specific polymerase .

Substrate Utilization by Viral and Mammalian Polymerases

The incorporation of 2,6-diaminopurine into a growing nucleic acid chain is not a universally accepted process among polymerases. Studies have revealed a differential ability of various viral and mammalian polymerases to utilize dZTP. For instance, some bacteriophages that naturally contain Z in their genomes have evolved their own specialized DNA polymerases that efficiently incorporate this modified base. researchgate.net This co-evolution highlights the necessity for enzymatic adaptation to a non-canonical genetic alphabet.

In contrast, the scenario with other viral and mammalian polymerases is more complex. For example, a study on the DNA polymerase X from the African Swine Fever Virus demonstrated an altered order of substrate binding, suggesting that the canonical mechanism may not apply to all polymerases, especially those with lower fidelity. nih.gov While not directly testing dZTP, this indicates that viral polymerases can exhibit unique kinetic properties that may influence their ability to accept modified nucleotides.

Mammalian DNA polymerases also show varied responses. Studies with analogs of dATP have shown that modifications to the purine (B94841) ring can lead to differential inhibition of DNA polymerases α and δ, suggesting that the active sites of these enzymes are sensitive to the structure of the incoming nucleotide. nih.gov This implies that the presence of the 2-amino group on diaminopurine could be a discriminating factor for these polymerases. While some heat-stable polymerases, such as Taq polymerase, have been shown to accept dZTP, a comprehensive quantitative comparison of the substrate efficiency of dZTP across a broad range of viral and mammalian polymerases remains an area for further investigation.

| Polymerase Type | Specific Enzyme | Observed Utilization of dZTP/ZTP | Reference |

|---|---|---|---|

| Bacteriophage | Phage-specific polymerases (e.g., from cyanophage S-2L) | Efficiently incorporates Z into the genome. | researchgate.net |

| Bacteriophage | T7 RNA Polymerase | Strongly blocked by Z in the template. | nih.govnih.govnih.govnih.gov |

| Mammalian | Human RNA Polymerase II | Severely blocked by Z in the template. | nih.govnih.govnih.govnih.gov |

| Bacterial (Thermostable) | Taq Polymerase | Readily accepts dDTP. |

Fidelity and Efficiency of Transcription in the Presence of 2,6-Diaminopurine

The presence of 2,6-diaminopurine in a DNA template has a significant impact on the efficiency of transcription, while remarkably maintaining high fidelity. Systematic studies have shown that Z exerts a substantial inhibitory effect on transcription mediated by both purified T7 RNA polymerase and human RNA polymerase II in HeLa nuclear extracts and in human cells. nih.govnih.govnih.govnih.gov

Quantitative assessments have revealed the extent of this inhibition. In in vitro transcription assays with human RNA polymerase II, the relative transcriptional bypass efficiency (RBE) for Z was found to be approximately 1.3% compared to the normal base A. nih.gov In a cellular context, the blockage was also pronounced, with RBE values of about 8.1% in HeLa cells and 18.6% in HEK293T cells. nih.gov

Despite this strong blockage, a crucial finding is that the presence of Z in the template does not lead to transcriptional mutagenesis. nih.govnih.govnih.govnih.gov No mutant transcripts were detected in these studies, indicating that when the polymerase does manage to bypass the Z base, it correctly incorporates the complementary uridine (B1682114) (U) in the growing RNA strand. This is consistent with the fact that the Z-U base pair maintains a Watson-Crick geometry with three hydrogen bonds. nih.gov Theoretically, Z could form a wobble base pair with cytosine (C), but this does not appear to be a significant event during transcription elongation. nih.gov The lack of mutagenicity, coupled with the strong transcriptional pausing, suggests a potential role for Z in the regulation of gene expression. nih.govnih.govnih.gov

| Polymerase | System | Relative Transcriptional Bypass Efficiency (RBE) of Z vs. A | Mutagenicity | Reference |

|---|---|---|---|---|

| Human RNA Polymerase II | In vitro (HeLa nuclear extract) | ~1.3% | Not observed | nih.gov |

| Human RNA Polymerase II | HeLa cells | ~8.1% | Not observed | nih.gov |

| Human RNA Polymerase II | HEK293T cells | ~18.6% | Not observed | nih.gov |

| T7 RNA Polymerase | In vitro | Substantial inhibitory effect | Not observed | nih.govnih.govnih.govnih.gov |

Interactions with Restriction Endonucleases and Methyltransferases

The introduction of 2,6-diaminopurine into DNA provides a significant defense mechanism for some bacteriophages by rendering their genomes resistant to the host's restriction endonucleases. nih.govnih.gov This resistance stems from the inability of most of these enzymes to recognize and cleave DNA sequences containing Z in place of A.

A study examining the susceptibility of Z-containing bacteriophage DNA to a variety of restriction enzymes found that with the notable exception of TaqI, these enzymes did not accept Z as a substitute for adenine (B156593). nih.govescholarship.orgnih.gov The phage DNA was, however, extensively fragmented by restriction endonucleases that recognize sites composed solely of guanine (B1146940) and cytosine. nih.govescholarship.org An interesting observation from the analysis of MspI and SmaI fragments was that d(Z-T) base pairs could occasionally be mistaken for d(G-C) pairs by some enzymes. nih.govescholarship.org

The table below summarizes the activity of several restriction endonucleases on Z-containing DNA. The general trend is that enzymes with adenine in their recognition sequence are inhibited by the presence of Z. The precise molecular basis for this inhibition is likely due to the altered shape and electrostatic potential of the minor groove, which disrupts the specific contacts required for enzyme binding and catalysis.

Information regarding the interaction of Z-modified DNA with DNA methyltransferases is less prevalent in the literature. However, given that these enzymes also exhibit sequence-specific recognition, it is plausible that the presence of Z would similarly affect their binding and catalytic activity. The altered minor groove environment could interfere with the approach of the methyltransferase and the positioning of the target base for methylation.

| Restriction Endonuclease | Recognition Sequence | Activity on Z-DNA | Reference |

|---|---|---|---|

| TaqI | T'CGA | Active | nih.govescholarship.orgnih.gov |

| EcoRI | G'AATTC | Inactive | |

| BamHI | G'GATCC | Inactive | |

| HindIII | A'AGCTT | Inactive | |

| PstI | CTGCA'G | Inactive | |

| MspI | C'CGG | Can mistake Z-T for G-C | nih.govescholarship.org |

| SmaI | CCC'GGG | Can mistake Z-T for G-C | nih.govescholarship.org |

Binding Affinities and Specificity with DNA-Binding Proteins and Peptides

The modification of adenine to 2,6-diaminopurine has profound effects on the binding of various proteins and peptides to DNA. These effects are largely mediated by the altered architecture of the DNA double helix, particularly in the minor groove.

Effects on Helix-Bending Protein Interactions

The local flexibility and intrinsic curvature of DNA are critical parameters for its interaction with architectural proteins that induce significant bends in the helix, such as the E. coli integration host factor (IHF) and the catabolite activator protein (CAP). The substitution of adenine with 2,6-diaminopurine has been shown to decrease the intrinsic curvature of DNA. nih.gov This is attributed to the increased rigidity conferred by the third hydrogen bond in the Z-T base pair.

This altered bendability has direct consequences for protein binding. Studies using band-shift assays have demonstrated that the interaction of the Fis protein, another DNA-bending protein, is markedly reduced with Z-containing DNA. nih.gov This is because Fis binding requires the minor groove to narrow significantly, a conformational change that is inhibited by the presence of the 2-amino group of Z. escholarship.org This suggests that the energetic cost of bending the stiffer Z-DNA is a key factor in the reduced binding affinity.

Role of the Purine 2-Amino Group in Ligand-DNA Recognition

The 2-amino group of purines, which resides in the minor groove of the DNA double helix, is a critical determinant of DNA shape and a key recognition element for many DNA-binding proteins and small molecules. escholarship.org The presence or absence of this group can dramatically alter the width of the minor groove, which in turn affects the binding of ligands that are sensitive to DNA topology.

The substitution of guanine with inosine (B1671953) (which lacks the 2-amino group) leads to a narrower minor groove and enhanced binding of the Fis protein. escholarship.org Conversely, the substitution of adenine with 2,6-diaminopurine, which introduces a 2-amino group, results in a wider minor groove and a significant reduction in Fis binding. nih.govescholarship.org This demonstrates that the 2-amino group of purines acts as a primary molecular determinant controlling minor groove width and, consequently, protein binding.

This principle extends to other DNA-binding proteins and peptides. For instance, the binding of arginine residues to narrow minor grooves is a widespread mechanism for protein-DNA recognition. The enhanced negative electrostatic potential in these narrow grooves provides a favorable binding site for the positively charged arginine. The introduction of the 2-amino group in Z-DNA, by widening the minor groove, would disfavor such interactions. Therefore, the strategic placement of the purine 2-amino group, as exemplified by the use of 2,6-diaminopurine, serves as a powerful tool to modulate the binding affinity and specificity of a wide range of DNA-binding ligands.

Molecular Interactions with Small Molecules and Ligands

The substitution of adenine with 2,6-diaminopurine (DAP) in nucleic acid sequences introduces an additional amino group in the minor groove of the DNA duplex. This modification significantly alters the local chemical environment, influencing the recognition and interaction of small molecules and ligands with the DNA. These interactions are critical in the context of drug design and the development of molecular probes.

Altered Recognition of Nucleotide Sequences by Exogenous Compounds (e.g., Bleomycin (B88199), Mithramycin)

The presence of the 2-amino group on the purine ring of 2,6-diaminopurine, which projects into the minor groove of the DNA double helix, creates a distinct surface for molecular recognition compared to canonical adenine-thymine (A-T) base pairs. This alteration can either enhance or diminish the binding of exogenous compounds that target the minor groove.

Mithramycin: Mithramycin is an anticancer antibiotic that binds to the minor groove of GC-rich DNA sequences. Studies have shown that the propensity of mithramycin to satisfy its hydrogen-bonding potential is a key driver of its interaction with DNA. The presence of a 2-amino group, such as that in 2,6-diaminopurine, can influence this binding. While detailed comparative studies on mithramycin binding to DAP-containing DNA are limited, the established importance of the N2 amino group of guanine in mithramycin recognition suggests that the analogous group in DAP would significantly modulate binding affinity and specificity.

Bleomycin: Bleomycin is a glycopeptide antibiotic used as an anticancer agent that causes single- and double-stranded DNA breaks. Its DNA cleavage activity is sequence-selective, typically occurring at GT and GC sequences. Bleomycin interacts with the minor groove of DNA, and its binding involves its bithiazole tail. While direct studies comparing bleomycin's interaction with DAP-modified and standard DNA are not extensively documented, it is known that bleomycin can mediate DNA damage through multiple binding modes. nih.gov The altered topography and hydrogen bonding capacity of the minor groove in DAP-containing DNA would likely affect these binding modes and, consequently, the efficiency and specificity of bleomycin-induced cleavage.

The table below summarizes the potential effects of DAP incorporation on the interaction with these compounds.

| Exogenous Compound | Canonical DNA Binding Site | Postulated Interaction with DAP-Modified DNA |

| Mithramycin | GC-rich regions of the minor groove | The 2-amino group of DAP may alter the hydrogen-bonding network, potentially affecting binding affinity and sequence specificity. |

| Bleomycin | Primarily GT and GC sequences in the minor groove | The altered minor groove topology due to the DAP 2-amino group could influence the various binding modes of bleomycin, potentially altering cleavage patterns. nih.gov |

Photocleavage Reactions with Uranyl Nitrate (B79036)

Uranyl nitrate (UO₂ (NO₃)₂) is a water-soluble uranium salt that can induce single-strand nicks in DNA upon irradiation with long-wavelength ultraviolet light (around 420 nm). nih.gov This photocleavage reaction is thought to occur randomly with respect to the DNA sequence in unmodified DNA. nih.gov The mechanism involves the photoactivation of the uranyl ion (UO₂²⁺), which can then abstract a hydrogen atom from the sugar-phosphate backbone, leading to strand scission. nih.gov

While specific studies on the photocleavage of 2,6-diaminopurine-modified nucleic acids by uranyl nitrate are not widely reported, the interaction is expected to be influenced by the chemical properties of DAP. The additional amino group of DAP could potentially interact with the uranyl ion, possibly localizing the photocleavage agent and leading to a non-random cleavage pattern. Furthermore, recent research has indicated that the base-pairing of 2,6-diaminopurine with uracil (B121893) can alter the photochemical properties of the nucleobases. nih.gov This suggests that the incorporation of DAP into a DNA strand could influence the efficiency and outcome of photochemical reactions, including uranyl nitrate-mediated cleavage.

The proposed mechanism for uranyl nitrate photocleavage is summarized below:

| Step | Process | Description |

| 1 | Photoactivation | Uranyl ion (UO₂²⁺) absorbs UV light (~420 nm). nih.gov |

| 2 | Excitation | The uranyl ion is excited to a reactive state. |

| 3 | Hydrogen Abstraction | The excited uranyl ion abstracts a hydrogen atom from the DNA backbone. nih.gov |

| 4 | Strand Scission | This leads to the cleavage of the phosphodiester bond, resulting in a single-strand nick. |

Coordination with Metal Chelates

The 2,6-diaminopurine nucleobase possesses multiple nitrogen atoms that can act as coordination sites for metal ions, making it an interesting ligand for the formation of metal complexes. The presence of the additional amino group at the C2 position, compared to adenine, provides an extra potential binding site and can influence the electronic properties and coordination behavior of the purine ring.

Research has demonstrated the ability of 2,6-diaminopurine and its derivatives to coordinate with various metal ions, forming complexes with diverse structures and properties. For instance, studies on an acyclic nucleoside phosphonate (B1237965) of 2,6-diaminopurine (PMEDAP) have shown that the 2,6-diaminopurine moiety is involved in metal ion binding with Co²⁺, Ni²⁺, and Cu²⁺. nih.gov The increased basicity of the 2,6-diaminopurine residue enhances its affinity for metal ions like Cu²⁺ at the N7 position. nih.gov

Furthermore, the reaction of alkyldiamine-tethered derivatives of 2,6-diaminopurine with Palladium(II) results in the formation of N3-coordinated complexes. nih.gov The specific nature of the resulting complex can be dependent on the reaction conditions and the length of the alkyl tether. nih.gov For example, with a propyl-tethered DAP derivative, a tridentate chelate is formed involving the diamine and the N3 of the purine. nih.govresearchgate.net However, a shorter ethyl-tethered ligand can lead to a more complex tetradentate coordination. nih.gov

The coordination possibilities of 2,6-diaminopurine with metal chelates are summarized in the table below, highlighting the versatility of DAP as a ligand.

| Metal Ion/Chelate | Ligand System | Key Coordination Sites | Resulting Complex Nature |

| Co²⁺, Ni²⁺, Cu²⁺ | 9-[2-(Phosphonomethoxy)ethyl]-2,6-diaminopurine (PMEDAP) | 2,6-diaminopurine moiety (e.g., N7) and phosphonate group | Macrochelate formation nih.gov |

| Pd(II) | Ethylenediamine-N9-propyl-2,6-diaminopurine | Diamine function and N3 of the purine | Tridentate [PdCl(N3-2,6-DAP-alkyl-en)]⁺ complex nih.govresearchgate.net |

| Pd(II) | Ethylenediamine-N9-ethyl-2,6-diaminopurine | Diamine function, N3, and reaction at the 2-amino group | Tetradentate complex with an acetamidine (B91507) derivative nih.gov |

This ability of 2,6-diaminopurine to coordinate with metal ions opens avenues for the design of novel metallodrugs, diagnostic agents, and functional materials based on DAP-modified nucleic acids.

Biochemical Pathways and Enzymatic Transformations of 2,6 Diaminopurine

Involvement in Purine (B94841) Metabolism Pathways

DAP is actively metabolized by cells, entering the purine salvage pathway where it can be converted into nucleotides and subsequently integrated into DNA and RNA. This process underlines its biological activity and its utility as a research tool.

2,6-Diaminopurine (B158960) can be converted to its corresponding nucleotides, which are then utilized by polymerases for incorporation into nucleic acids in place of adenine (B156593) nucleotides. oup.com This is possible because DAP can pair with thymine (B56734) (in DNA) or uracil (B121893) (in RNA). oup.comnih.govacs.org Unlike the standard adenine-thymine base pair which has two hydrogen bonds, the DAP-thymine pair forms three hydrogen bonds. oup.comwikipedia.org This additional hydrogen bond significantly increases the thermal stability of the DNA double helix. oup.comnih.gov

The natural occurrence of DAP in the DNA of the cyanophage S-2L, where it completely replaces adenine, demonstrates that its presence in a genome is compatible with normal DNA function. oup.comnih.gov In laboratory settings, DAP can be incorporated into DNA and RNA through both chemical synthesis using phosphoramidite chemistry and enzymatic methods involving DAP triphosphate and polymerases. oup.com

The biological effects of 2,6-diaminopurine and its deoxyriboside (DAPdR) are dependent on their metabolic activation within the cell. However, they follow different activation pathways and exhibit distinct mechanisms of toxicity. nih.gov DAP is activated through a phosphoribosyl-pyrophosphate-dependent reaction and by purine nucleoside phosphorylase. nih.gov This activation leads to the formation of high levels of DAP riboside triphosphate, which is accompanied by a significant drop in cellular ATP levels. nih.gov

In contrast, 2,6-diaminopurine-2'-deoxyriboside (DAPdR) acts as a precursor for deoxyguanosine. oup.comnih.gov It is an excellent substrate for adenosine deaminase, which converts it to deoxyguanosine. nih.gov This leads to a drastic expansion of the dGTP pool and inhibition of ribonucleotide reductase. nih.gov These distinct metabolic routes are responsible for their different effects on the cell cycle; DAP causes an accumulation of cells in the G2/M phase, while DAPdR arrests cells in the G1/G0 phase. nih.gov

| Feature | 2,6-Diaminopurine (DAP) | 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) |

| Primary Metabolic Route | Activated by purine nucleoside phosphorylase and phosphoribosyl-pyrophosphate-dependent reactions. nih.gov | Acts as a precursor of deoxyguanosine via adenosine deaminase. nih.gov |

| Key Metabolic Product | DAP-containing ribonucleotide analogs (e.g., DAP riboside triphosphate). nih.gov | Deoxyguanosine. nih.gov |

| Effect on Nucleotide Pools | Markedly decreases ATP levels. nih.gov | Drastically expands the dGTP pool. nih.gov |

| Biochemical Target | Purine metabolism. | Ribonucleotide reductase. nih.gov |

| Effect on Cell Cycle | Accumulation of cells in the G2/M phase. nih.gov | Arrest of cells in the G1/G0 phase. nih.gov |

This table summarizes the comparative metabolic activation and cellular effects of 2,6-Diaminopurine (DAP) and its deoxyriboside (DAPdR) based on studies in L1210 mouse leukemia cells.

DAP and its metabolites can interfere with the normal interconversion of adenine and guanine (B1146940) nucleotides. In various biological systems, DAP is known to be metabolized into guanine derivatives. cdnsciencepub.com Studies have shown that DAP can serve as a precursor for nucleic acid guanine. nih.gov In DAP-sensitive mouse fibroblasts, the compound is readily used for the synthesis of nucleic acid purines, particularly guanine. cdnsciencepub.com

This conversion pathway means that the introduction of DAP can perturb the carefully balanced pools of purine nucleotides. The antiproliferative effect of DAP can be completely abolished by the addition of adenine, suggesting that DAP competes with adenine for one or more enzymatic pathways, most notably the reaction catalyzed by adenine phosphoribosyltransferase (APRT). nih.gov Furthermore, the ability of guanine to partially reverse the inhibitory effects of DAP in some systems points to its interference with guanine metabolism as well. nih.gov

Enzymatic Activities Associated with 2,6-Diaminopurine

The metabolic fate and biological activity of DAP are dictated by its interactions with key enzymes in the purine salvage pathway. Its ability to act as a substrate or inhibitor for these enzymes is central to its function.

The enzymes adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) show distinct specificities for DAP and its nucleoside derivatives.

Adenosine Deaminase (ADA): This enzyme readily acts on the deoxyriboside form of DAP. Enzymological studies have confirmed that DAPdR is an excellent substrate for ADA, which catalyzes its conversion to deoxyguanosine. nih.gov However, the specificity does not extend to all forms or contexts. For instance, 2,6-diaminopurine ribonucleoside, when incorporated into an RNA strand, is not a substrate for ADARs (Adenosine Deaminases that Act on RNA), indicating that the enzymes responsible for RNA editing have a different base recognition strategy than the ADA involved in nucleoside metabolism. nih.gov

Purine Nucleoside Phosphorylase (PNP): DAP itself is activated in a reaction involving purine nucleoside phosphorylase. nih.gov This enzyme catalyzes the reversible phosphorolysis of purine nucleosides and is a key player in the purine salvage pathway.

| Enzyme | Substrate | Product/Activity | Source |

| Adenosine Deaminase (ADA) | 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) | Deoxyguanosine; DAPdR is an excellent substrate. | nih.gov |

| ADAR (RNA-editing deaminase) | 2,6-Diaminopurine ribonucleoside (in RNA) | Not a substrate. | nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | 2,6-Diaminopurine (DAP) | Involved in the metabolic activation of DAP. | nih.gov |

This table outlines the substrate specificity of key purine metabolism enzymes for 2,6-Diaminopurine and its derivatives.

Adenine phosphoribosyltransferase (APRT) is a critical enzyme in the purine salvage pathway that catalyzes the formation of adenosine monophosphate (AMP) from adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP). researchgate.net This enzyme is also responsible for the primary activation step of DAP. APRT converts DAP to its corresponding nucleotide derivative, which is a necessary step for its subsequent cytotoxic effects and incorporation into nucleic acids. nih.govcdnsciencepub.comnih.gov

The essential role of APRT in DAP's mechanism of action is highlighted by the development of resistance to the compound. In both Escherichia coli and cancer cells, resistance to DAP is often achieved through mutations that lead to the loss of APRT function. wikipedia.orgnih.gov DAP-resistant mouse fibroblasts show greatly decreased APRT activity and a very limited ability to utilize DAP for nucleic acid synthesis. cdnsciencepub.com This demonstrates that APRT-mediated activation is a prerequisite for the biological activity of 2,6-diaminopurine.

Role in Ribonucleotide Reductase Activity

The metabolic transformation of 2,6-diaminopurine, particularly its deoxyriboside form, has a significant impact on the activity of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis. The primary mechanism of this interaction involves the allosteric regulation of RNR by a downstream metabolite of 2,6-diaminopurine, leading to the inhibition of the enzyme's function.

The deoxyriboside of 2,6-diaminopurine (DAPdR) functions as a prodrug for deoxyguanosine. nih.gov In cellular environments, such as in cultured L1210 leukemia cells, DAPdR is efficiently converted into deoxyguanosine. nih.gov This conversion subsequently leads to a substantial and concentration-dependent increase in the intracellular pool of deoxyguanosine triphosphate (dGTP). nih.gov Research has demonstrated that exposure of L1210 cells to DAPdR can cause the dGTP levels to rise by as much as 1100-fold compared to untreated cells. nih.gov

This dramatic expansion of the dGTP pool is directly correlated with a marked decrease in both DNA synthesis and the activity of ribonucleotide reductase. nih.gov Ribonucleotide reductase is subject to complex allosteric regulation, where the binding of nucleotide effectors to sites distinct from the active site modulates its catalytic activity. proquest.comnih.gov Generally, the binding of ATP activates the enzyme, while the binding of dATP is inhibitory, often by promoting the formation of inactive oligomeric states, such as hexamers. nih.govacs.org

The following table illustrates the impact of 2,6-diaminopurine deoxyriboside on dGTP levels and the corresponding inhibition of ribonucleotide reductase activity in L1210 cells.

| Compound | Cell Line | Effect on dGTP Pool | Impact on Ribonucleotide Reductase Activity | Reference |

|---|---|---|---|---|

| 2,6-Diaminopurine Deoxyriboside (DAPdR) | L1210 | Up to 1100-fold increase | Marked decrease | nih.gov |

Computational and Theoretical Studies of 2,6 Diaminopurine

Density Functional Theory (DFT) Calculations for Structural and Energetic Analysis

DFT has emerged as a powerful tool for investigating the molecular structure, stability, and intermolecular interactions of purine (B94841) analogs like 2,6-diaminopurine (B158960). These calculations offer a balance between computational cost and accuracy, enabling detailed analysis of complex phenomena such as tautomerism and non-covalent interactions.

Tautomeric Equilibria and Relative Stability of 2,6-Diaminopurine Tautomers

Like other purine bases, 2,6-diaminopurine can exist in several tautomeric forms, which can influence its base-pairing properties and biological function. DFT calculations have been employed to determine the relative stabilities of these tautomers.

Studies in an aqueous environment have shown that the N9H and N7H tautomers are the most stable. rsc.org DFT calculations at the B3LYP/CPCM/cc-pVDZ level of theory initially indicated that the N9H tautomer is the most stable, with the N7H tautomer having a relative energy of 2.86 kcal/mol. rsc.org However, this energy difference is significant enough that the N7H tautomer would not be substantially populated at room temperature. rsc.org

Further refinement of these models, by including explicit water molecules to account for hydrogen bonding with the purine core, revealed a significant stabilization of the N7H tautomer. rsc.org When three explicit water molecules were included in the calculations, the relative energy between the N9H and N7H tautomers dropped to just 0.22 kcal/mol. rsc.org This small energy difference suggests that both tautomers are present in equilibrium in aqueous solutions. Based on these calculations, the ground-state population at room temperature is estimated to be approximately 60% N9H tautomer and 40% N7H tautomer. rsc.org

| Tautomer | Relative Energy (kcal/mol) (Implicit Solvent) | Relative Energy (kcal/mol) (Explicit Solvent) rsc.org | Estimated Population (Room Temp, Explicit Solvent) rsc.org |

| N9H | 0.00 | 0.00 | ~60% |

| N7H | 2.86 | 0.22 | ~40% |

This table summarizes the calculated relative energies and populations of the two most stable tautomers of 2,6-diaminopurine in an aqueous solution.

π–π Stacking Interactions in 2,6-Diaminopurine Complexes

π–π stacking interactions are crucial for the structure and stability of nucleic acids and other molecular assemblies. DFT studies have been used to analyze these non-covalent interactions in systems containing 2,6-diaminopurine. Although standard density functionals often struggle to accurately describe dispersion forces inherent in stacking, they can still provide valuable insights, particularly into the electrostatic component of the interaction. nih.govresearchgate.net

In a study of a tetranuclear copper(II) complex involving 2,6-diaminopurine, DFT calculations were used to reveal the importance of π–π interactions between the purine ligands. researchgate.netpreprints.org The crystal structure showed that the 2,6-dAP molecules associate in zig-zag chains built by alternating π–π interactions between the five- and six-membered rings of adjacent ligands. researchgate.netpreprints.org

Hydrogen Bonding Characterization in Molecular Assemblies

Hydrogen bonding is the primary force directing the specific base pairing in nucleic acids. The hydrogen bonding capabilities of 2,6-diaminopurine are of particular interest due to its potential to form three hydrogen bonds with thymine (B56734) or uracil (B121893), creating a more stable pairing than the canonical adenine-thymine pair.

Computational studies have explored these hydrogen-bonding preferences. nih.gov The structure of 2,6-diaminopurine allows it to act as both a hydrogen bond donor (via the two amino groups) and acceptor. acs.org Research on solvent-dependent crystal structures of 2,6-diaminopurine has shown that the molecules tend to self-assemble with each other through various hydrogen bonding interactions, and the resulting frameworks are influenced by the participation of solvent molecules. acs.org

Quantum Chemical Calculations of Electronic States and Dynamics

Beyond ground-state properties, quantum chemical calculations are essential for understanding the behavior of molecules upon absorption of UV light. These methods are used to map out excited-state potential energy surfaces, identify relaxation pathways, and predict the photostability of molecules like 2,6-diaminopurine.

Excited State Dynamics and Electronic Relaxation Pathways

The fate of a molecule after absorbing a UV photon is governed by its excited-state dynamics. For nucleobases, rapid, non-radiative decay to the ground state is a key feature that prevents photochemical damage. Theoretical studies on 2,6-diaminopurine have revealed the complex pathways involved in this process.

Upon UV excitation, 2,6-diaminopurine is initially promoted to a bright ¹ππ* excited state. rsc.orgrsc.org From there, the molecule's relaxation follows at least two distinct coordinates on the potential energy surface, identified as the C2- and C6-puckering coordinates. rsc.orgrsc.org

C6-Puckering Pathway : This pathway involves puckering of the six-membered ring and provides an ultrafast, nearly barrierless route for internal conversion back to the ground state via a conical intersection. This process is extremely rapid, occurring within approximately 0.7 picoseconds. rsc.orgrsc.org

C2-Puckering Pathway : The population that follows the C2-puckering coordinate relaxes more slowly. This pathway involves overcoming a small energy barrier to reach a different conical intersection for non-radiative decay. rsc.org It also allows for some fluorescence emission from the ¹ππ* minimum. rsc.orgrsc.org The decay times for this pathway are significantly longer and differ for the two main tautomers: 43 picoseconds for the N9H tautomer and 1.8 nanoseconds for the N7H tautomer. rsc.orgrsc.org

Gas-phase studies combined with quantum chemical calculations have further differentiated the dynamics of the tautomers. researchgate.netchemrxiv.orgnih.gov These studies found that the 9H tautomer has a small barrier to ultrafast relaxation, while the 7H tautomer has a larger barrier to reach a conical intersection and exhibits a significant triplet state yield. researchgate.netchemrxiv.orgnih.gov

| Tautomer | Relaxation Pathway | Characteristic | Decay Time rsc.orgrsc.org |

| Both | C6-Coordinate -> Conical Intersection | Nearly barrierless, ultrafast internal conversion | ~0.7 ps |

| N9H | C2-Coordinate -> Conical Intersection / Fluorescence | Slower decay, involves small energy barrier | 43 ps |

| N7H | C2-Coordinate -> Conical Intersection / Fluorescence | Slowest decay, involves larger energy barrier | 1.8 ns |

This table outlines the distinct electronic relaxation pathways and associated timescales for the major tautomers of 2,6-diaminopurine following UV excitation.

Photostability and UV Radiation Resistance of 2,6-Diaminopurine and Derivatives

The rapid and efficient electronic relaxation pathways described above are the basis for the inherent photostability of 2,6-diaminopurine. The ability to quickly dissipate absorbed UV energy as heat, rather than undergoing chemical reactions, is a crucial property for any molecule that may have been part of early genetic systems on a UV-rich prebiotic Earth. rsc.org

Experimental and computational studies have demonstrated that 2,6-diaminopurine and its 2'-deoxyriboside derivative are significantly photostable against UV radiation. rsc.orgrsc.org The dominance of photophysical deactivation pathways ensures that photodegradation is a minor process. rsc.org This high photostability supports the hypothesis that 2,6-diaminopurine could have survived the intense UV fluxes of the prebiotic environment. rsc.org

Furthermore, research indicates that the 9H tautomer is more photostable than the 7H tautomer. researchgate.netnih.gov The substitution of adenine (B156593) with 2,6-diaminopurine in nucleic acid strands has also been shown to enable the efficient repair of UV-induced lesions, such as cyclobutane pyrimidine dimers (CPDs), further highlighting its role in enhancing the photostability of genetic polymers. researchgate.neted.ac.uknih.gov This self-repairing activity is attributed to the excellent electron-donating properties of 2,6-diaminopurine. ed.ac.uknih.gov

Molecular Dynamics Simulations of 2,6-Diaminopurine-Containing Nucleic Acids

Molecular dynamics (MD) simulations have been employed to investigate the structural and dynamic consequences of replacing adenine with 2,6-diaminopurine in DNA duplexes. These simulations provide a detailed picture of how this modification affects the local and global properties of the nucleic acid.

Detailed research findings from MD simulations have revealed that the substitution of adenine with 2,6-diaminopurine can alter the mechanical properties of DNA. For instance, studies have shown that this substitution can lead to a decrease in the persistence length of the DNA, making it more flexible. Furthermore, the overstretching behavior of DNA, a process where the duplex undergoes a transition to an extended form under tension, is also affected. DNA containing 2,6-diaminopurine has been observed to overstretch at a significantly lower force compared to its canonical counterpart.

These computational findings are often correlated with experimental data from single-molecule techniques like magnetic tweezers, providing a comprehensive understanding of the impact of this purine analog on DNA mechanics.

| Parameter | Wild-Type DNA | 2,6-Diaminopurine-Substituted DNA |

| Overstretching Force (pN) | 60 ± 2 | 52 ± 3 |

| Hysteresis Area (pN·μm) | 19 ± 9 | 2 ± 1 |

Data adapted from single-molecule stretching experiments, which are often complemented and explained by molecular dynamics simulations. nih.gov

Theoretical calculations have also been instrumental in understanding the photophysical properties of 2,6-diaminopurine. These studies have shown that it possesses favorable electron-donating properties, which may contribute to its ability to participate in the photorepair of DNA lesions such as cyclobutane pyrimidine dimers. nih.gov

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of 2,6-diaminopurine hemisulfate salt in experimental setups?

- Methodological Answer : Use a combination of analytical techniques:

- HNMR spectroscopy to confirm molecular structure and hydration states (e.g., off-white powder with >95% purity and HNMR correspondence as per BIOSYNTH reports) .

- High-performance liquid chromatography (HPLC) for purity assessment, with protocols optimized for nucleobase derivatives .

- Mass spectrometry to validate molecular weight (e.g., 398.36 g/mol for the hemisulfate form) .

Q. What experimental approaches are recommended to study 2,6-diaminopurine’s role in phage genome evolution?

- Methodological Answer :

- Enzyme activity assays for DatZ, MazZ, and PurZ to track Z-base (2,6-diaminopurine) biosynthesis in phage S-2L and Vibrio phage PhiVC8 .

- Comparative genomics to identify gene clusters encoding Z-base pathways in Siphoviridae and Podoviridae phages .

- PrimPol/AEP polymerase characterization to assess replication fidelity in Z-containing DNA .

Q. How can researchers address sequencing anomalies (e.g., G→A substitutions) when working with 2,6-diaminopurine-containing DNA?

- Methodological Answer :

- Optimize PCR conditions to minimize depurination (e.g., lower denaturation temperatures, shorter cycling times) .

- Use proofreading polymerases to reduce misincorporation of 2,6-diaminopurine as adenine .

- Validate results with Sanger sequencing and cross-reference with mass spectrometry for ambiguous bases .

Advanced Research Questions

Q. What strategies can be employed to synthesize and optimize 2,6-diaminopurine-derived acyclic nucleoside phosphonates (ANPs) for antiviral studies?

- Methodological Answer :

- Modify the phosphonomethoxy side chain to enhance cellular uptake (e.g., cyclopentyl or isobutyl substituents) .

- Assess antiviral efficacy using pseudorabies virus (PrV) models, with IC50 measurements and cytotoxicity profiling .

- RT-PCR-based transcriptional analysis to evaluate ANP effects on chemokine receptors (e.g., CCR5/CXCR4) in immune cells .

Q. How can researchers validate the extraterrestrial origin hypothesis of 2,6-diaminopurine using meteoritic samples?

- Methodological Answer :

- Stable isotope ratio analysis (e.g., δ¹³C, δ¹⁵N) to distinguish meteoritic nucleobases from terrestrial contaminants .

- High-resolution mass spectrometry paired with liquid chromatography to detect 2,6-diaminopurine alongside adenine/guanine in carbonaceous chondrites .

- Contamination controls using viral DNA (e.g., cyanophage S-2L) as a biological reference to rule out terrestrial sources .

Q. What experimental designs are critical for assessing 2,6-diaminopurine’s ability to correct UGA nonsense mutations via FTSJ1 inhibition?

- Methodological Answer :

- Dual-luciferase reporter assays in HEK293T cells to quantify translational readthrough efficiency .

- CRISPR-Cas9 knockout models to validate FTSJ1’s role in nonsense suppression .

- Dose-response studies with 2,6-diaminopurine derivatives to optimize therapeutic windows while minimizing cytotoxicity .

Q. How can bioengineers enhance oligonucleotide-RNA binding using 2,6-diaminopurine modifications?

- Methodological Answer :

- Serinol nucleic acid (SNA) backbone integration to improve thermal stability and mismatch discrimination .

- Isothermal titration calorimetry (ITC) to measure binding affinity changes in Z-modified antisense oligonucleotides .

- In vivo efficacy testing in disease models (e.g., cancer or viral infections) to assess target engagement and off-target effects .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on 2,6-diaminopurine’s cytotoxicity in eukaryotic vs. prokaryotic systems?

- Methodological Answer :

- Comparative metabolomics to identify species-specific pathways (e.g., APRT loss in resistant E. coli vs. leukemia cells) .

- Dose-escalation studies in isogenic cell lines (wild-type vs. APRT-knockout) to delineate resistance mechanisms .

- Cross-species enzyme profiling (e.g., PurZ vs. archaeal PurA homologs) to explain divergent metabolic outcomes .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。